Bienvenue dans la boutique en ligne BenchChem!

Cicletanine-d4 Hydrochloride

Bioanalytical Chemistry LC-MS/MS Method Development Internal Standard Selection

Cicletanine-d4 Hydrochloride is the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantitation of cicletanine. Four deuterium atoms at non-exchangeable aromatic ring positions provide a stable +4 Da mass differential, ensuring co-elution with the native analyte and optimal correction of matrix effects, extraction variability, and ion suppression. Essential for ANDA bioequivalence studies and pharmacokinetic investigations. Avoid assay failure—specify this SIL-IS for reliable cicletanine quantification.

Molecular Formula C14H13Cl2NO2
Molecular Weight 302.2 g/mol
CAS No. 1189491-41-5
Cat. No. B564362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicletanine-d4 Hydrochloride
CAS1189491-41-5
Synonyms3-(4-Chlorophenyl-d4)-1,3-dihydro-6-methyl-furo[3,4-c]pyridin-7-ol Hydrochloride;  BN 1270-d4;  Coverine-d4;  Justar-d4;  Secletan-d4;  Tenstaten-d4; 
Molecular FormulaC14H13Cl2NO2
Molecular Weight302.2 g/mol
Structural Identifiers
InChIInChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D;
InChIKeyQLMBAIRFQQLJJX-QZFMBAIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cicletanine-d4 Hydrochloride CAS 1189491-41-5 Procurement Guide: Deuterated Internal Standard for Antihypertensive Bioanalysis


Cicletanine-d4 Hydrochloride (CAS 1189491-41-5) is a deuterium-labeled analog of cicletanine hydrochloride, a furopyridine-derivative antihypertensive and diuretic agent . The compound bears four deuterium atoms substituted at the 2,3,5,6-positions of the para-chlorophenyl ring, yielding a nominal mass shift of +4 Da relative to the unlabeled analyte (C14H9D4Cl2NO2, MW 302.19) . This isotopic labeling enables its primary function as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of cicletanine in pharmacokinetic and metabolic investigations, with its physicochemical near-identity to the native analyte facilitating correction of matrix effects and ionization variability [1]. The parent compound cicletanine is recognized for thiazide-like diuretic activity, prostacyclin synthesis stimulation, and protein kinase C inhibition [2].

Why Unlabeled Cicletanine or Alternative Internal Standards Cannot Substitute for Cicletanine-d4 Hydrochloride


Procurement of unlabeled cicletanine hydrochloride or structurally dissimilar internal standards in place of Cicletanine-d4 Hydrochloride introduces quantitation failures in LC-MS/MS workflows. Deuterium-labeled SIL-IS compounds are established as the first-choice internal standards for quantitative bioanalysis because their near-identical physicochemical properties to the target analyte enable optimal correction of matrix effects, extraction recovery variability, and ion suppression phenomena [1]. Structural analogues lacking isotopic labeling exhibit differential chromatographic retention and ionization behavior, compromising assay accuracy [2]. However, deuterated SIL-IS compounds require careful validation: deuterium-hydrogen exchange at labile positions, chromatographic isotope effects causing retention time shifts, and residual unlabeled species contamination can each undermine method reliability . Cicletanine-d4 Hydrochloride, with deuteration at non-exchangeable aromatic ring positions, is specifically designed to mitigate exchange-related degradation while preserving the requisite mass differential for MS/MS discrimination.

Quantitative Evidence: Differentiating Cicletanine-d4 Hydrochloride from Comparators in Analytical and Pharmacological Contexts


Mass Difference of +4 Da Relative to Unlabeled Cicletanine Enables MS/MS Quantitation Without Spectral Interference

Cicletanine-d4 Hydrochloride provides a nominal mass shift of +4 Da versus the native cicletanine analyte, derived from four deuterium substitutions at the 2,3,5,6-phenyl ring positions (C14H9D4Cl2NO2 vs. C14H13ClNO2 for unlabeled free base) . This mass differential exceeds the minimum recommended separation of ≥3 mass units for small molecule LC-MS/MS assays to prevent isotopic peak overlap and ensure baseline resolution between analyte and internal standard signals . In contrast, unlabeled cicletanine hydrochloride (CAS 89943-83-3) offers zero mass differential and cannot serve as an internal standard in MS-based quantitation.

Bioanalytical Chemistry LC-MS/MS Method Development Internal Standard Selection

Deuterium Labeling at Non-Exchangeable Aromatic Ring Positions Minimizes Hydrogen-Deuterium Exchange Relative to Labile-Site Deuterated Internal Standards

The deuterium atoms in Cicletanine-d4 Hydrochloride are positioned on the para-chlorophenyl ring at carbon sites not prone to hydrogen-deuterium exchange under typical bioanalytical sample preparation conditions . In contrast, deuterium labels placed on heteroatoms (oxygen or nitrogen) or on carbons alpha to carbonyl groups are documented to undergo proton exchange with solvents or biological matrix components, leading to loss of isotopic label and compromised internal standard performance . The aromatic ring deuteration strategy employed in Cicletanine-d4 Hydrochloride aligns with best practices for SIL-IS design that mitigate exchange-related assay variability.

Isotope Exchange Stability SIL-IS Validation Sample Preparation

Parent Compound Cicletanine Exhibits 55-64% Lower Potassium Excretion (Kaliuresis) Than Hydrochlorothiazide in Hypertensive Patients

In a randomized, double-blind, placebo-controlled crossover study in prehypertensive and stage 1 hypertensive male patients (n=18 per treatment arm), the parent compound cicletanine demonstrated significantly lower kaliuresis (urinary potassium excretion) compared to hydrochlorothiazide (HCTZ) at therapeutic doses [1]. At 50 mg cicletanine, mean UKV increase over placebo was 4.6 mmol/day, versus 12.7 mmol/day for HCTZ 25 mg, representing a 64% reduction in potassium loss. At 150 mg cicletanine, mean UKV increase was 5.5 mmol/day, representing a 57% reduction relative to HCTZ [1]. The study authors concluded that cicletanine offers an improved safety profile compared with HCTZ due to attenuated potassium wasting [1].

Clinical Pharmacology Diuretic Safety Profile Hypertension

Cicletanine Inhibits Vascular Smooth Muscle Cell Proliferation with Strain-Dependent Potency (SHR IC50 = 440 µM vs. WKY IC50 = 517 µM)

In cultured mesenteric artery smooth muscle cells from spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto (WKY) controls, cicletanine demonstrated concentration-dependent inhibition of cell proliferation [1]. The IC50 for SHR-derived myocytes was 440 ± 24 µM, significantly more potent than the IC50 of 517 ± 12 µM observed in WKY cells (P < 0.05) [1]. This differential antiproliferative sensitivity between hypertensive and normotensive vascular cells suggests a potential vascular protective mechanism beyond simple blood pressure lowering, which is not a documented feature of hydrochlorothiazide in this model system.

Vascular Pharmacology Antiproliferative Activity Hypertension Research

Cicletanine Metabolism Exhibits Stereoselective Conjugation: (+)-C Forms 87.4% Sulfate While (-)-C Forms 78.3% Glucuronide in Rat Hepatocytes

Cicletanine, a racemic mixture of (+)-C and (-)-C enantiomers, undergoes stereoselective phase II metabolism with marked divergence between enantiomers [1]. In cultured rat hepatocytes after 24-hour incubation, (+)-cicletanine was predominantly conjugated to (+)-C-sulfate (87.4 ± 3.3%), whereas (-)-cicletanine was predominantly conjugated to (-)-C-glucuronide (78.3 ± 6.4%) [1]. This enantiomer-specific metabolic routing has implications for pharmacological activity, as the sulfoconjugated metabolite of cicletanine has been identified as the active natriuretic species acting on the distal convoluted tubule anion exchanger [2].

Drug Metabolism Chiral Pharmacokinetics Phase II Conjugation

Vasodilator Potency of Cicletanine Is Endothelium-Dependent: IC50 = 83 µM vs. 135 µM After Endothelial Denudation

Cicletanine-induced relaxation of precontracted mesenteric resistance arteries exhibits significant endothelium dependence [1]. In Wistar Kyoto rat vessels precontracted with norepinephrine, the IC50 for relaxation with intact endothelium was 83 ± 7.4 µM, whereas endothelial denudation increased the IC50 to 135 ± 9.7 µM (P < 0.001), representing a 63% reduction in vasodilator potency [1]. The involvement of nitric oxide was confirmed by significant attenuation of cicletanine-induced relaxation following pretreatment with nitro-L-arginine methyl ester (L-NAME) in WKY vessels [1].

Vascular Pharmacology Endothelial Function Vasorelaxation

Primary Procurement-Driven Application Scenarios for Cicletanine-d4 Hydrochloride


Quantitative LC-MS/MS Bioanalysis of Cicletanine in Pharmacokinetic Studies

Cicletanine-d4 Hydrochloride is procured as the stable isotope-labeled internal standard (SIL-IS) for accurate quantification of cicletanine in plasma, urine, and tissue homogenates. The +4 Da mass differential enables selective MS/MS detection without isotopic interference . Method validation protocols should include assessment of deuterium retention (exchange stability) and chromatographic co-elution with the native analyte to confirm suitability as a SIL-IS [1]. Applications include clinical pharmacokinetic studies of cicletanine formulations and bioequivalence testing for generic drug development.

Enantiomer-Specific Metabolic Profiling and Chiral Pharmacokinetic Assessment

Given the stereoselective metabolism of cicletanine—with (+)-cicletanine predominantly forming sulfate conjugates and (-)-cicletanine forming glucuronide conjugates—accurate quantification of individual enantiomers and their conjugated metabolites requires robust internal standardization [2]. Cicletanine-d4 Hydrochloride serves as a non-chiral SIL-IS suitable for total cicletanine quantification, while supporting enantiomer-specific method development when combined with chiral chromatographic separation. This application is particularly relevant for investigating drug-drug interactions, hepatic impairment effects, and species differences in cicletanine metabolism.

Analytical Method Validation and Reference Standard for Regulatory Submissions

Cicletanine-d4 Hydrochloride is suitable for analytical method validation (AMV), quality control applications, and reference standard purposes in support of Abbreviated New Drug Applications (ANDA) or Drug Master File (DMF) filings related to cicletanine drug products [3]. The deuterated compound can be employed in forced degradation studies, stability-indicating method development, and as an internal standard for impurity profiling. Traceability against pharmacopeial standards (USP or EP) may be established depending on supplier capabilities [3].

Comparative Pharmacological Studies Differentiating Cicletanine from Thiazide Diuretics

Cicletanine-d4 Hydrochloride supports research programs investigating the mechanistic and clinical differentiation of cicletanine from hydrochlorothiazide and other thiazide-type diuretics. Key differentiators established in clinical and preclinical studies include: (1) 55-64% lower kaliuresis compared to HCTZ at therapeutic doses in hypertensive patients [4]; (2) endothelium-dependent vasorelaxation with IC50 = 83 µM (intact) vs. 135 µM (denuded) [5]; and (3) antiproliferative activity in vascular smooth muscle cells with enhanced potency in hypertensive-derived cells [5]. The deuterated internal standard enables precise quantification of cicletanine exposure in these comparative pharmacology investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cicletanine-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.